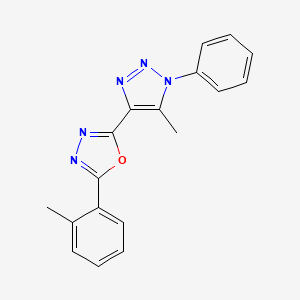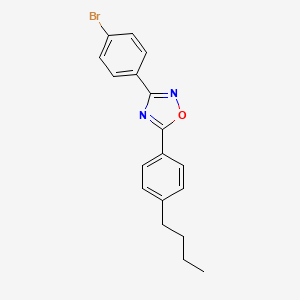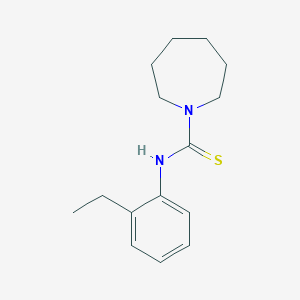
2-(5-METHYL-1-PHENYL-1H-1,2,3-TRIAZOL-4-YL)-5-(2-METHYLPHENYL)-1,3,4-OXADIAZOLE
Vue d'ensemble
Description
2-(5-METHYL-1-PHENYL-1H-1,2,3-TRIAZOL-4-YL)-5-(2-METHYLPHENYL)-1,3,4-OXADIAZOLE is a useful research compound. Its molecular formula is C18H15N5O and its molecular weight is 317.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-methylphenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole is 317.12766012 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- A study by Obushak et al. (2008) detailed the synthesis of 5-substituted 2-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazoles, providing insights into the chemical reactions and pathways involved in creating such compounds (Obushak, Pokhodylo, Pidlypnyi, & Matiichuk, 2008).
- Another study by Vankadari et al. (2018) synthesized a series of new triazolyl derived 1,3,4-oxadiazoles, confirming the structures of these compounds through various spectroscopic analyses (Venkatagiri et al., 2018).
Antimicrobial Activity
- The antimicrobial properties of these compounds have been extensively studied. For example, Tien et al. (2016) tested derivatives for their antimicrobial activity against bacteria, mold, and yeast (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016).
- Similarly, Sindhu et al. (2013) explored the effect of novel 2-aryl-5-((1-aryl-1H-1,2,3-triazol-4-yl)methylthio)-1,3,4-oxadiazoles on in vitro growth of microorganisms causing microbial infection (Sindhu et al., 2013).
Anticancer Applications
- The potential anticancer properties of these compounds were also explored. Ravinaik et al. (2021) synthesized a series of substituted derivatives and evaluated them for anticancer activity against various cancer cell lines, showing promising results (Ravinaik et al., 2021).
Chemical Properties and Applications
- Bumagin et al. (2018) synthesized new substituted triazoles, including 1,3,4-oxadiazole derivatives, and evaluated them as ligands in palladium(II) complexes for catalysis in aqueous media (Bumagin et al., 2018).
Other Studies
- Additional studies have explored various aspects of these compounds, including their synthesis, structural characterization, and potential applications in different fields of science and medicine. These studies include the work of Tsitsa et al. (1989) on anticonvulsive activity and the work of Dürüst et al. (2012) on anti-protozoal activity (Tsitsa et al., 1989), (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).
Propriétés
IUPAC Name |
2-(2-methylphenyl)-5-(5-methyl-1-phenyltriazol-4-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-12-8-6-7-11-15(12)17-20-21-18(24-17)16-13(2)23(22-19-16)14-9-4-3-5-10-14/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXPMGRKYDVDNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)C3=C(N(N=N3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 5-(aminocarbonyl)-4-methyl-2-({[4-(4-methylbenzyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4692502.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4692503.png)
![2-(methylthio)-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4692517.png)
![3-{[(3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4692533.png)



![9-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-9H-carbazole](/img/structure/B4692551.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1-ethyl-2-methyl-1H-indol-3-yl)ethanone](/img/structure/B4692556.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-{[(2,6-dimethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4692573.png)
![2-[3,6-DIMETHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-1-(1-PYRROLIDINYL)-1-ETHANONE](/img/structure/B4692577.png)
![N~4~-[1-(3-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4692598.png)


